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Introduction

Cobalt-60 gamma irradiation is a widely established and reliable method for the terminal
sterilization of medical devices. This method offers excellent penetration capabilities, allowing
for the sterilization of devices in their final, sealed packaging. The process is a "cold"
sterilization method, meaning it does not generate significant heat, making it suitable for heat-
sensitive materials. This document provides detailed application notes and protocols for the
validation and implementation of Cobalt-60 sterilization, in accordance with international
standards such as 1ISO 11137.

Gamma rays emitted from Cobalt-60 interact with the DNA of microorganisms, breaking
covalent bonds and rendering them non-viable.[1] This ensures the required Sterility Assurance
Level (SAL) is achieved, which is typically a probability of one non-sterile unit per million (10-°
SAL) for most medical devices.[2]

Key Concepts in Cobalt-60 Sterilization

Sterility Assurance Level (SAL): The probability of a single viable microorganism being present
on a device after sterilization. A 10-° SAL is the standard for most medical devices intended for
invasive procedures.[2]

kGy (kiloGray): The unit of measurement for the absorbed dose of ionizing radiation.[1]
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Bioburden: The population of viable microorganisms on a product prior to sterilization.[3]

Dose Mapping: The process of determining the distribution of absorbed dose within a product
load to identify the locations of the minimum and maximum doses.[4]

Data Presentation: Material Compatibility with
Cobalt-60 Irradiation

The selection of materials for medical devices that will be sterilized by gamma radiation is
critical, as the radiation can affect the physical and chemical properties of polymers. Below are
tables summarizing the effects of various doses of Cobalt-60 radiation on commonly used

medical-grade polymers.

Table 1. Radiation Tolerance of Common Medical Polymers
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Polymer

Typical Sterilization
Dose Range (kGy)

Observed Effects
of Gamma

Maximum
Recommended

Dose (kGy) Irradiation

Thermoplastics

Acrylonitrile Butadiene
Styrene (ABS)

25-50

Radioresistant due to

the protective nature

of the Benzene ring
1000 structure. High-impact
grades may show
some degradation at

very high doses.[5][6]

Polycarbonate (PC)

25-50

Can exhibit yellowing

at higher doses, but
1000 _

clarity may recover

over time.[5][7]

Polyethylene (HDPE,
LDPE)

25-50

Generally stable;

cross-linking is the
100 - 200 dominant effect, which
can increase tensile

strength.[3][9]

Polymethyl
Methacrylate (PMMA)

25-50

Can undergo

structural changes

and yellowing at
100 doses between 20-40
kGy, with partial
recovery of clarity

over time.[5][7]

Polypropylene (PP)

25-50

20-60 (Radiation Prone to chain

Stabilized) scission, leading to
embrittlement and
discoloration.
Radiation-stabilized

grades show
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improved resistance.

[5]i8]

Polyvinyl Chloride

Can cause yellowing
and the release of
HCI. Tinted

25-50 100 ,

(PVQC) formulations can
correct for color
changes.[5][7]

Highly sensitive to

Polytetrafluoroethylen 10 . radiation, leading to

<

e (PTFE) significant degradation
and embrittlement.[10]

Thermosets
Generally highly

Epoxies 25-50 1000 resistant to radiation.
[5]

_ Extremely resistant to

Phenolics 25-50 50000 o
radiation effects.[5]
Cross-linking is the
primary effect, which
can increase

- hardness. Platinum-

Silicones 25-50 50 - 100 N
cured silicones are
generally more stable
than peroxide-cured
types.[5][7]

Elastomers
Very stable, especially

Natural Rubber 25-50 100 with sulfur or resin
cure systems.[5]

o Generally good

Nitrile 25-50 200 )
resistance.[5]
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Table 2: Quantitative Effects of Gamma Irradiation on Polymer Properties

Polymer Dose (kGy) Property Change

20-30% decrease in molecular
Polypropylene (PP) 30-55 ]

weight.[8]
High-Density Polyethylene 30.55 Minimal changes in thermal
(HDPE) and chemical properties.[8]
Low-Density Polyethylene 30.- 55 Stable thermal and chemical
(LDPE) behavior.[8]

~5% loss in tensile modulus
Nylon 6.6 25 )

and yield stress.[11]
Polycarbonate (PC) > 20 Begins to show yellowing.[8]

Experimental Protocols

Validation of the Cobalt-60 sterilization process is essential to ensure that the desired SAL is
consistently achieved without compromising the functionality of the medical device. The
following are detailed protocols for key validation experiments based on the ISO 11137
standard.

Protocol 1: Bioburden Determination (ISO 11737-1)

Objective: To determine the population of viable microorganisms on a product prior to
sterilization.

Methodology:

o Sample Collection: Aseptically collect a statistically representative number of product
samples from a production batch.

o Extraction of Microorganisms:

o Place the entire device or a representative portion into a sterile container with a sterile
extraction fluid (e.g., buffered peptone water with a surfactant like Tween 80).
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o Use a validated agitation method (e.g., sonication, shaking, or vortexing) to remove
microorganisms from the surface of the device. The duration and intensity of agitation
should be validated to ensure efficient recovery.

e Enumeration of Microorganisms:

o Membrane Filtration: Filter a known volume of the extraction fluid through a 0.45 um
membrane filter. Place the filter onto a suitable agar medium (e.g., Tryptic Soy Agar for
bacteria and Sabouraud Dextrose Agar for fungi).

o Pour Plate Method: Pipette a known volume of the extraction fluid (or its dilutions) into a
sterile petri dish and pour molten agar medium over it. Swirl to mix and allow to solidify.

« Incubation: Incubate the plates at appropriate temperatures and durations (e.g., 30-35°C for
3-5 days for bacteria and 20-25°C for 5-7 days for fungi).

e Colony Counting and Calculation: Count the number of colony-forming units (CFUs) on the
plates. Calculate the average bioburden per device, taking into account any dilution factors
and the recovery efficiency of the extraction method.

Protocol 2: Sterility Testing (ISO 11737-2)

Objective: To determine if viable microorganisms are present on a product after it has been
subjected to a sterilization process or a verification dose.

Methodology:

o Sample Preparation: Aseptically transfer the irradiated product to a sterile testing
environment.

e Direct Immersion:

o Immerse the entire device or a representative portion in a suitable culture medium (e.qg.,
Tryptic Soy Broth).

o Ensure the entire surface of the device is in contact with the medium.
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e |ncubation: Incubate the culture medium with the device at 30-35°C for a minimum of 14
days.

e Observation: Visually inspect the medium for turbidity (cloudiness) at regular intervals during
the incubation period. Any turbidity indicates microbial growth.

 Interpretation:

o No Growth (Clear Medium): The test is considered negative, and the sample is deemed
sterile.

o Growth (Turbid Medium): The test is considered positive, indicating the presence of viable
microorganisms.

Protocol 3: Dose Mapping

Objective: To determine the minimum and maximum radiation dose zones within a product

load.
Methodology:

e Product Load Configuration: Prepare a product load that is representative of the routine
production load in terms of density and geometry.

o Dosimeter Placement: Place a sufficient number of dosimeters throughout the product load
in a three-dimensional grid pattern. Dosimeters should be placed at locations expected to
receive the minimum and maximum doses, as well as in the center and at the extremities of
the load.

« Irradiation: Process the product load through the irradiator using the routine cycle
parameters.

o Dosimeter Reading: After irradiation, retrieve and read the dosimeters to determine the
absorbed dose at each location.

o Data Analysis: Analyze the dose data to identify the locations of the minimum (Dmin) and
maximum (Dmax) absorbed doses. This information is used to establish routine monitoring
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locations and to ensure that the sterilization dose is delivered to all parts of the product while
not exceeding the maximum acceptable dose for the materials.

Protocol 4: Sterilization Dose Setting and Substantiation

There are several methods outlined in ISO 11137-2 to establish or substantiate a sterilization
dose. The choice of method depends on factors such as the bioburden of the product and the
desired SAL.

Method VDmax (Verification Dose for a Maximum Bioburden):

This method is used to substantiate a predetermined sterilization dose (e.g., 25 kGy or 15
kGy).[12]

o Bioburden Determination: Determine the average bioburden of the product from 10 samples
from three different production lots (total of 30 samples). The average bioburden must be
below a certain limit for the chosen sterilization dose (e.g., < 1000 CFU for VDmax 25).[12]

 Verification Dose Selection: Based on the average bioburden, select the appropriate
verification dose from the tables in ISO 11137-2.

 Verification Dose Experiment: Irradiate 10 product samples at the selected verification dose.
 Sterility Testing: Perform sterility tests on the 10 irradiated samples.
* Interpretation:

o If one or zero positive sterility tests are found, the sterilization dose is substantiated.[12]

o If two positive tests are found, a confirmatory test with another 10 samples is required. If
there are zero positives in the confirmatory test, the dose is substantiated.[12]

o If the number of positives exceeds the acceptance criteria, the sterilization dose is not
substantiated, and a higher dose or a different dose-setting method must be used.

Method 1 (Bioburden/Bioresistance-Based):
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This method establishes a custom sterilization dose based on the product's bioburden number
and its resistance to radiation.

o Bioburden Determination: Determine the average bioburden from 10 samples from three
separate production lots.

o Verification Dose Selection: Select a verification dose from the tables in ISO 11137-2 that
corresponds to the average bioburden and a SAL of 1072,

 Verification Dose Experiment: Irradiate 100 product samples at the selected verification
dose.

 Sterility Testing: Perform sterility tests on all 100 irradiated samples.
« Interpretation and Dose Calculation:
o If two or fewer positive sterility tests are found, the result is acceptable.

o The sterilization dose is then calculated using a formula provided in ISO 11137-2 that
extrapolates from the verification dose results to the dose required to achieve a 107° SAL.

Visualizations
Cobalt-60 Sterilization Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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